
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is an organic compound characterized by the presence of bromine, nitro, and difluoroethoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene typically involves multiple steps:
-
Nitration of 1-Bromo-2-(2,2-difluoroethoxy)benzene: : The starting material, 1-Bromo-2-(2,2-difluoroethoxy)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as 1-(2,2-difluoroethoxy)-3-nitrobenzene derivatives.
Reduction: 1-Bromo-2-(2,2-difluoroethoxy)-3-aminobenzene.
Oxidation: Products vary based on the specific oxidation conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving the modification of biomolecules for probing biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene depends on its specific application. In medicinal chemistry, for example, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The nitro group can participate in redox reactions, while the bromine atom can facilitate the formation of covalent bonds with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(2,2-difluoroethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical transformations.
1-Bromo-3-nitrobenzene: Lacks the difluoroethoxy group, resulting in different electronic properties and reactivity.
2-Bromo-1-(2,2-difluoroethoxy)-4-nitrobenzene: Positional isomer with different substitution pattern, affecting its chemical behavior.
Uniqueness
1-Bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene is unique due to the combination of bromine, nitro, and difluoroethoxy groups on the benzene ring
Propiedades
Fórmula molecular |
C8H6BrF2NO3 |
|---|---|
Peso molecular |
282.04 g/mol |
Nombre IUPAC |
1-bromo-2-(2,2-difluoroethoxy)-3-nitrobenzene |
InChI |
InChI=1S/C8H6BrF2NO3/c9-5-2-1-3-6(12(13)14)8(5)15-4-7(10)11/h1-3,7H,4H2 |
Clave InChI |
LEMYPBDRWIGCGI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCC(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


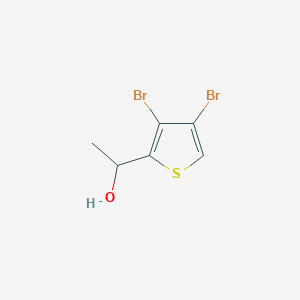
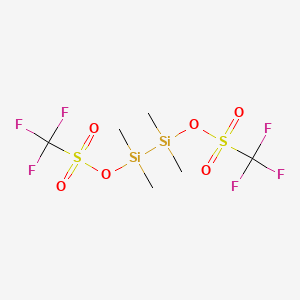
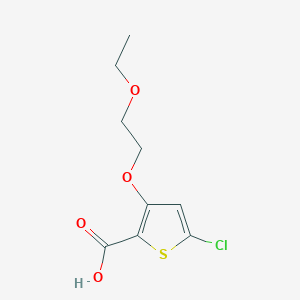
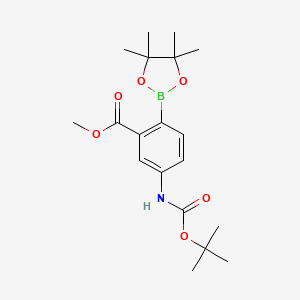

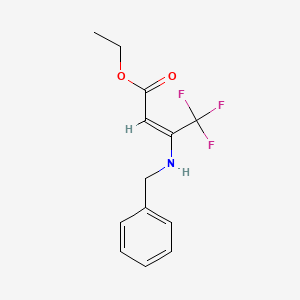
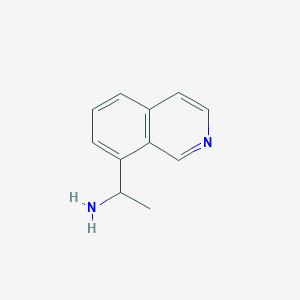


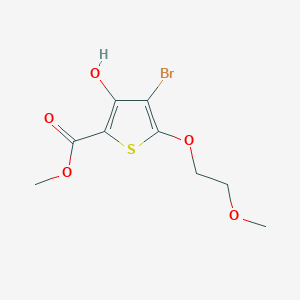
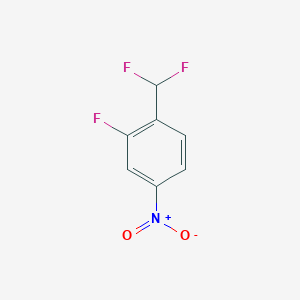
![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanamine](/img/structure/B12078844.png)


